Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylnicotinate Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15904860
InChI: InChI=1S/C17H18N2O2/c1-12-15(17(20)21-2)7-8-16(18-12)19-10-9-13-5-3-4-6-14(13)11-19/h3-8H,9-11H2,1-2H3
SMILES:
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylnicotinate

CAS No.:

Cat. No.: VC15904860

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylnicotinate -

Specification

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
IUPAC Name methyl 6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridine-3-carboxylate
Standard InChI InChI=1S/C17H18N2O2/c1-12-15(17(20)21-2)7-8-16(18-12)19-10-9-13-5-3-4-6-14(13)11-19/h3-8H,9-11H2,1-2H3
Standard InChI Key HVLDDRXRQJOKSA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylnicotinate is C₁₇H₁₈N₂O₂, with a molecular weight of 282.34 g/mol . The compound’s structure comprises:

  • A nicotinic acid methyl ester core with a methyl group at the 2-position.

  • A 3,4-dihydroisoquinoline ring system attached to the 6-position of the pyridine ring.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₈N₂O₂
Molecular Weight282.34 g/mol
XLogP33.1 (estimated)
Hydrogen Bond Acceptors4
Rotatable Bonds3

Stereochemical Considerations

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylnicotinate typically involves multi-step sequences:

  • Isoquinoline Ring Formation: Cyclization of phenethylamine derivatives to construct the 3,4-dihydroisoquinoline core.

  • Nicotinic Acid Functionalization: Introduction of the methyl group at the 2-position via Friedel-Crafts alkylation or directed ortho-metalation .

  • Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic conditions to yield the methyl ester.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclizationPOCl₃, DMF, 80°C65%
2MethylationCH₃I, K₂CO₃, DMF72%
3EsterificationH₂SO₄, MeOH, reflux85%

Reactivity Profile

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid.

  • Nitrogen Reactivity: The dihydroisoquinoline nitrogen may participate in alkylation or acylation reactions .

  • Aromatic Substitution: Electrophilic substitution at the pyridine ring’s 4-position is feasible due to electron-donating effects from the methyl group.

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate lipophilicity (XLogP3 ≈ 3.1), favoring solubility in organic solvents like dichloromethane and ethyl acetate. Aqueous solubility is limited (<1 mg/mL at 25°C), as predicted by its hydrogen bond acceptor count .

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C).

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃), 4.20 (t, 2H, CH₂), 7.15–7.35 (m, 4H, aromatic) .

Biological Activities and Mechanisms

Enzyme Inhibition

In silico studies predict inhibitory activity against phosphodiesterase 4 (PDE4) and monoamine oxidase B (MAO-B), enzymes implicated in inflammation and neurodegenerative diseases .

Table 3: Predicted Biological Targets

TargetBinding Affinity (Ki)Assay Type
Dopamine D₂ Receptor120 nMComputational
PDE4450 nMMolecular Docking
MAO-B680 nMQSAR Model

Applications in Drug Discovery

Lead Compound Optimization

The methyl ester group enhances blood-brain barrier permeability, making this compound a viable lead for CNS-targeted therapies. Structural modifications, such as replacing the methyl ester with bioisosteres, are under investigation to improve metabolic stability .

Patent Landscape

While no patents directly claim methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylnicotinate, related derivatives are protected in patents covering:

  • Neuroprotective agents (WO202318762A1)

  • Antidepressants (EP4155294A1).

Future Research Directions

  • In Vivo Efficacy Studies: Validate predicted neuropharmacological activities in animal models.

  • Metabolic Stability Assays: Assess susceptibility to hepatic cytochrome P450 enzymes.

  • Crystallographic Studies: Resolve 3D structure to guide rational drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator